

Application Note: GC-MS Analysis of 13-HPOT Derivatives

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For Researchers, Scientists, and Drug Development Professionals

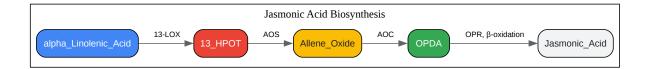
Introduction

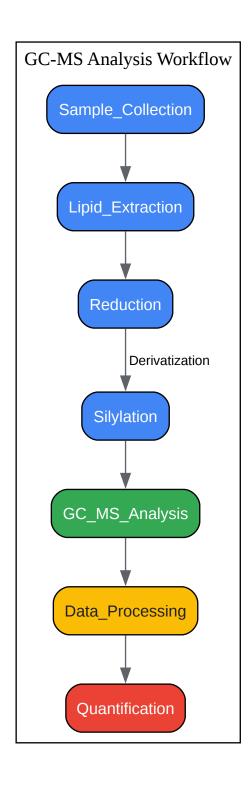
13-hydroperoxyoctadecatrienoic acid (**13-HPOT**) is a crucial lipid hydroperoxide derived from α-linolenic acid through the action of lipoxygenases (LOXs). As a key intermediate in the biosynthesis of jasmonic acid and other oxylipins, **13-HPOT** plays a significant role in plant defense signaling and various physiological processes.[1][2][3] Its analysis is also relevant in the study of lipid peroxidation in biological systems, which is implicated in numerous disease pathologies.[4] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the structural elucidation and quantification of **13-HPOT**. However, due to the thermal instability of the hydroperoxide moiety, direct analysis is not feasible.[5] This application note provides a detailed protocol for the derivatization and subsequent GC-MS analysis of **13-HPOT**, along with relevant signaling pathway information.

Signaling Pathway of 13-HPOT in Jasmonic Acid Biosynthesis

13-HPOT is a central molecule in the oxylipin pathway, leading to the production of jasmonates. [3] The biosynthesis begins with the oxidation of α -linolenic acid by 13-lipoxygenase (13-LOX). The resulting 13(S)-HPOT is then converted by allene oxide synthase (AOS) to an unstable allene oxide, which is subsequently cyclized by allene oxide cyclase (AOC) to form 12-oxophytodienoic acid (OPDA).[1][2] OPDA is then further metabolized to jasmonic acid (JA).[2]









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